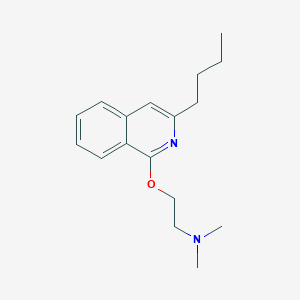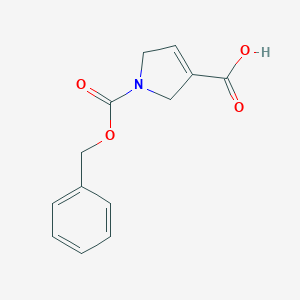
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid, also known as PMPDPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMPDPC belongs to the class of pyrrole-containing amino acids and has a unique chemical structure that makes it an interesting molecule for scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to inhibit the activity of certain proteins that are involved in tumor growth and angiogenesis.
Efectos Bioquímicos Y Fisiológicos
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which play a role in inflammation. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to have a neuroprotective effect, protecting neurons from damage in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is its relatively simple synthesis method, which makes it a readily available compound for scientific research. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to have low toxicity, which makes it a potentially safe drug candidate. However, one limitation of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid. One direction is to further investigate its potential use as a drug candidate for the treatment of inflammatory diseases, cancer, and neurological disorders. Another direction is to investigate the structure-activity relationship of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid and its derivatives to identify more potent and selective compounds. Additionally, research could focus on developing new synthesis methods for 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid to improve its solubility and availability for scientific research.
Métodos De Síntesis
The synthesis of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid involves a multi-step process that starts with the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with diethyl oxalate to form 1-phenyl-3-methyl-5-pyrazolone-4-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with methyl chloroformate to form 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
146309-25-3 |
|---|---|
Nombre del producto |
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid |
Fórmula molecular |
C13H13NO4 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
1-phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,16) |
Clave InChI |
ALCUOCVRJFRQHW-UHFFFAOYSA-N |
SMILES |
C1C=C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1C=C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



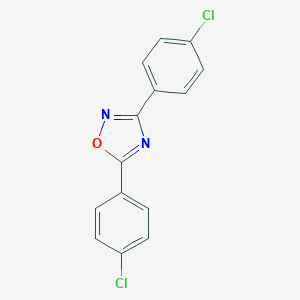
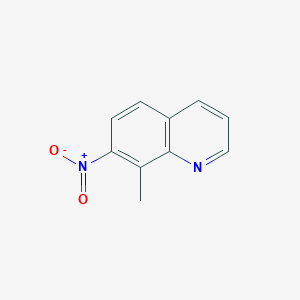

![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
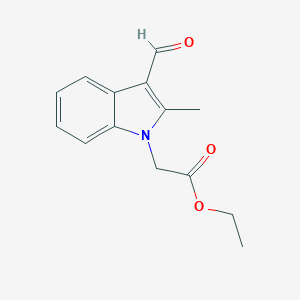
![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)
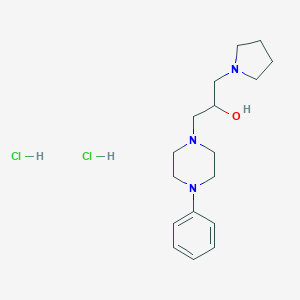
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
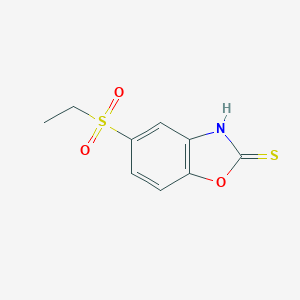
![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)
